molecular formula C7H5Cl2F B1329324 4-Fluorobenzal chloride CAS No. 456-19-9

4-Fluorobenzal chloride

Cat. No.: B1329324
CAS No.: 456-19-9
M. Wt: 179.02 g/mol
InChI Key: MFIOEEWGBMJNGG-UHFFFAOYSA-N
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Description

4-Fluorobenzal chloride is an organic compound with the molecular formula C7H5Cl2F It is a derivative of benzene, where one hydrogen atom is replaced by a dichloromethyl group and another by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzal chloride can be synthesized through several methods. One common approach involves the chlorination of 4-fluorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the methyl group, forming the dichloromethyl derivative.

Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification methods ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzal chloride undergoes various chemical reactions, including:

    Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Formation of 4-fluorobenzyl derivatives.

    Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzaldehyde.

    Reduction: Formation of 4-fluorotoluene.

Scientific Research Applications

4-Fluorobenzal chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorobenzal chloride involves its interaction with specific molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes.

Comparison with Similar Compounds

    Dichloromethane (DCM): A simple chlorinated hydrocarbon used as a solvent.

    1,2-Dichloroethane: Used in the production of vinyl chloride and as a solvent.

    Dichloromethyl methyl ether: Used in organic synthesis as a reagent.

Uniqueness: 4-Fluorobenzal chloride is unique due to the presence of both a dichloromethyl and a fluorine substituent on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization, making it valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

1-(dichloromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIOEEWGBMJNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196563
Record name 1-(Dichloromethyl)-4-fluorobenzene
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Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-19-9
Record name 1-(Dichloromethyl)-4-fluorobenzene
Source CAS Common Chemistry
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Record name 1-(Dichloromethyl)-4-fluorobenzene
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Record name 456-19-9
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Record name 1-(Dichloromethyl)-4-fluorobenzene
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Record name 1-(dichloromethyl)-4-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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